![molecular formula C23H31N3O2 B5536969 3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(3-Hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide involves complex organic reactions. For instance, a study by Sugimoto et al. (1990) discusses the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity. The substitution of the benzamide with bulky moieties led to increased activity, highlighting the importance of structural modifications in the synthesis process (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of benzamide derivatives plays a crucial role in their biological activity. In the context of piperidine derivatives, the basic quality of the nitrogen atom and the presence of bulky groups significantly impact their effectiveness, as seen in anti-acetylcholinesterase inhibitors (Sugimoto et al., 1990).
Chemical Reactions and Properties
Benzamide and piperidine derivatives undergo various chemical reactions that define their properties and applications. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the versatility of these compounds in synthetic chemistry (Browne et al., 1981).
科学的研究の応用
Synthesis and Biological Activity
Research on benzamide derivatives often focuses on their synthesis and evaluation for various biological activities. For instance, benzamide derivatives synthesized through the condensation of active hydrogen-containing compounds have shown potent anti-inflammatory activity, as demonstrated by Rajasekaran, Sivakumar, and Jayakar (1999) in their study on the anti-inflammatory effects of ibuprofen analogs Synthesis And Evaluation Of Antiinflammatory Activity Of Ibuprofen Analogs. This suggests that similar compounds, including 3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide, could be synthesized and potentially exhibit similar pharmacological properties.
Anti-Acetylcholinesterase Activity
Benzamide derivatives have also been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding compounds with significant inhibitory effects on acetylcholinesterase, suggesting a potential for development as antidementia agents Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity. This line of research indicates the possibility of exploring similar activities in 3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide.
Antineoplastic Activities
The structural complexity of benzamide derivatives also lends them to investigation in the treatment of cancer. Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, highlighting the pharmacokinetic properties of benzamide derivatives in cancer therapy Metabolism of Flumatinib, a Novel Antineoplastic Tyrosine Kinase Inhibitor. Such studies pave the way for further research into related compounds, including 3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide, for potential antineoplastic applications.
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,28)12-9-18-6-5-7-19(16-18)22(27)25-20-10-14-26(15-11-20)17-21-8-3-4-13-24-21/h3-8,13,16,20,28H,9-12,14-15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHCSRHBSXHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
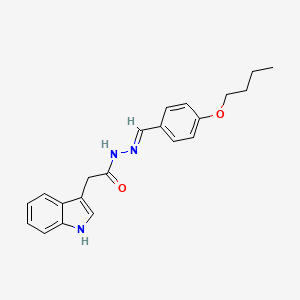
![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)
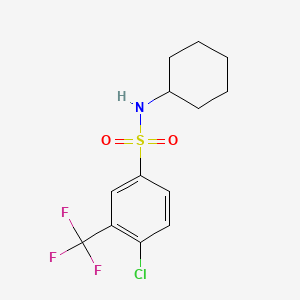
![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
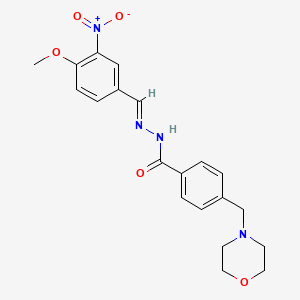
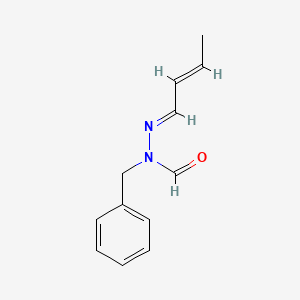
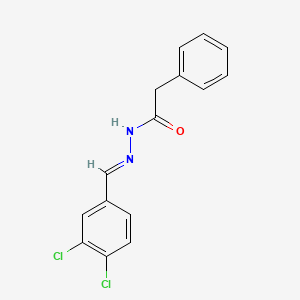
![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)